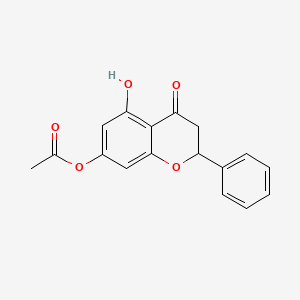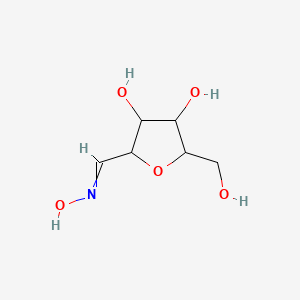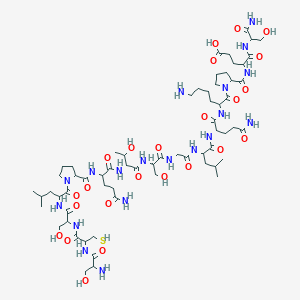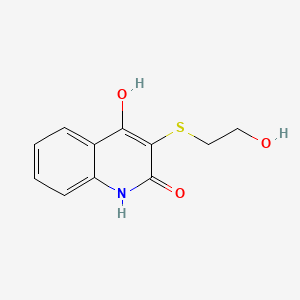![molecular formula C20H22O6 B13383103 2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol CAS No. 5349-07-5](/img/structure/B13383103.png)
2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is a complex organic compound with the molecular formula C20H22O6. It is characterized by the presence of two phenyl groups and two dioxane rings, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol typically involves the reaction of phenyl-substituted dioxane derivatives under controlled conditions. One common method involves the use of phenylmagnesium bromide and dioxane derivatives in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s properties. The reaction mixture is often subjected to purification processes such as recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol exerts its effects involves interactions with specific molecular targets. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dioxane rings can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Diphenyl-1,3-dioxane: Lacks the additional dioxane ring, making it less complex.
2,2’-Diphenyl-1,3-propanediol: Contains a different backbone structure, leading to different chemical properties.
2,2’-Diphenyl-1,3-dioxolane: Features a smaller ring system, affecting its reactivity and stability.
Uniqueness
2,2’-Diphenyl-[4,4’]bi[[1,3]dioxanyl]-5,5’-diol is unique due to its dual dioxane rings and phenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5349-07-5 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clave InChI |
NVEGGHPETXMRSV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)

![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)







![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

